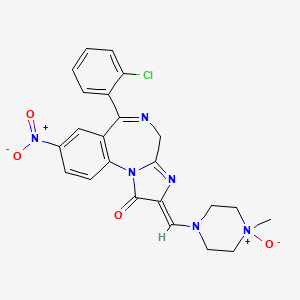
Methyl ganoderenate D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ganoderenate D is a natural compound extracted from the mycelium of Ganoderma lucidum, a traditional medicinal mushroom. It is an ester compound with the chemical formula C31H36O10 and a relative molecular mass of 556.6 g/mol . This compound is part of the triterpenoid family, which is known for its diverse pharmacological and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl ganoderenate D typically involves the use of organomagnesium and organolithium compounds. These reagents are known for their ability to form new carbon-carbon bonds by addition to polar multiple bonds, particularly carbonyl bonds . The reaction conditions often include the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Industrial Production Methods: Industrial production of this compound involves the extraction from the fruit body of Ganoderma lucidum. The process includes solvent extraction using chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The product is then purified and stored under specific conditions to maintain its stability.
Chemical Reactions Analysis
Types of Reactions: Methyl ganoderenate D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have enhanced or modified biological activities.
Scientific Research Applications
Methyl ganoderenate D has a wide range of scientific research applications. It is used in chemistry for studying the structure-activity relationships of triterpenoids. In biology, it is investigated for its potential as an aldose reductase inhibitor, which could have implications for treating diabetes . In medicine, it is explored for its anti-inflammatory, anti-tumor, and immunomodulatory properties . Industrially, it is used in the development of new pharmaceuticals and health supplements .
Mechanism of Action
The mechanism of action of methyl ganoderenate D involves its interaction with various molecular targets and pathways. It is known to inhibit aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism . This inhibition can help reduce the accumulation of sorbitol in cells, which is beneficial in managing complications related to diabetes. Additionally, this compound exhibits anti-inflammatory and anti-tumor activities by modulating various signaling pathways and immune responses .
Comparison with Similar Compounds
Methyl ganoderenate D is unique among triterpenoids due to its specific structure and biological activities. Similar compounds include ganoderic acids, ganoderenic acids, and other methyl ganoderates . These compounds share similar structural features but differ in their specific functional groups and biological activities. For example, ganoderic acid A and ganoderenic acid A are known for their anti-inflammatory and anti-tumor properties, but they have different molecular targets and mechanisms of action compared to this compound .
Conclusion
This compound is a significant compound with diverse applications in scientific research, medicine, and industry. Its unique structure and biological activities make it a valuable subject of study for developing new therapeutic agents and understanding the mechanisms of triterpenoids.
Properties
Molecular Formula |
C31H42O7 |
|---|---|
Molecular Weight |
526.7 g/mol |
IUPAC Name |
methyl (E)-6-[(5R,7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoate |
InChI |
InChI=1S/C31H42O7/c1-16(11-18(32)12-17(2)27(37)38-8)19-13-24(36)31(7)26-20(33)14-22-28(3,4)23(35)9-10-29(22,5)25(26)21(34)15-30(19,31)6/h11,17,19-20,22,33H,9-10,12-15H2,1-8H3/b16-11+/t17?,19-,20+,22+,29+,30-,31+/m1/s1 |
InChI Key |
LPWWIRLWNQPIDU-HKWKCILSSA-N |
Isomeric SMILES |
CC(CC(=O)/C=C(\C)/[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C)C(=O)OC |
Canonical SMILES |
CC(CC(=O)C=C(C)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


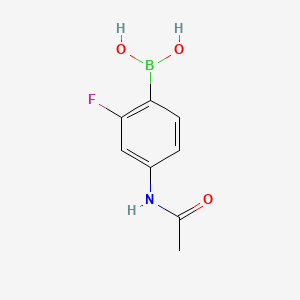
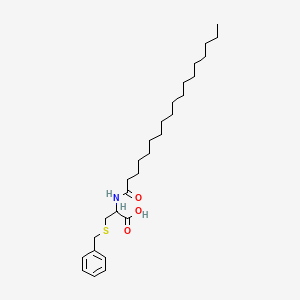
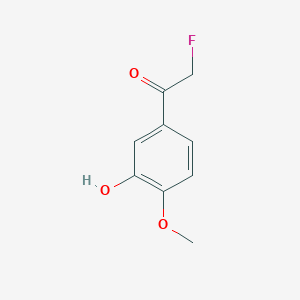
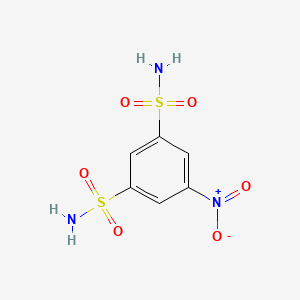
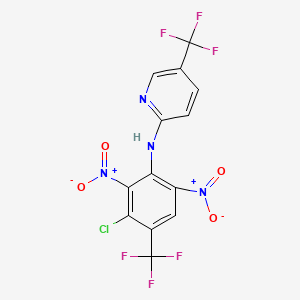

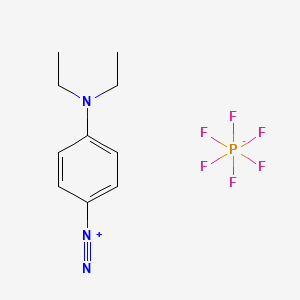

![5-[[Hydroxy(methyl)amino]methyl]-4-isopropyl-1-methyl-2-phenylpyrazol-3-one](/img/structure/B13412383.png)
![3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B13412392.png)
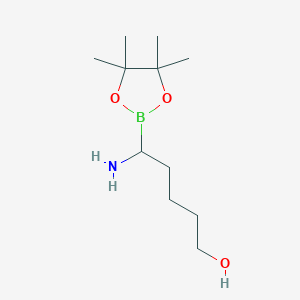
![N-[3-(2-Oxo-2-phenylethyl)thiazolidin-2-ylidene]acetamide](/img/structure/B13412399.png)
![[(2-Chloro-4-oxooxetan-2-yl)methyl]pentafluorosulfur(VI)](/img/structure/B13412404.png)
